molecular formula C11H18OSi B094159 Benzyldimethylethoxysilane CAS No. 17151-27-8

Benzyldimethylethoxysilane

Cat. No.: B094159
CAS No.: 17151-27-8
M. Wt: 194.34 g/mol
InChI Key: RFXODRCAZTVEOH-UHFFFAOYSA-N
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Description

Benzyldimethylethoxysilane is an organosilicon compound with the molecular formula C11H18OSi. It is a silane derivative that features a benzyl group, two methyl groups, and an ethoxy group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethylethoxysilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with dimethylethoxysilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

C6H5CH2Cl+(CH3)2SiOCH2CH3C6H5CH2Si(CH3)2OCH2CH3+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{Si}\text{OCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{Si}\text{(CH}_3\text{)}_2\text{OCH}_2\text{CH}_3 + \text{NaCl} C6​H5​CH2​Cl+(CH3​)2​SiOCH2​CH3​→C6​H5​CH2​Si(CH3​)2​OCH2​CH3​+NaCl

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyldimethylethoxysilane undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form silanol derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding silane.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium halides or primary amines in the presence of a catalyst.

Major Products:

Scientific Research Applications

Benzyldimethylethoxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyldimethylethoxysilane involves its ability to form stable siloxane bonds. The silicon atom in the compound can interact with various nucleophiles, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is crucial for its applications in organic synthesis and materials science. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites on biomolecules and polymers .

Comparison with Similar Compounds

    Dimethylethoxysilane: Lacks the benzyl group, making it less reactive in certain substitution reactions.

    Benzyldimethylchlorosilane: Contains a chlorine atom instead of an ethoxy group, leading to different reactivity and applications.

    Trimethylethoxysilane: Contains three methyl groups, resulting in different steric and electronic properties.

Uniqueness: Benzyldimethylethoxysilane is unique due to the presence of both a benzyl group and an ethoxy group, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in synthesis and materials science .

Properties

IUPAC Name

benzyl-ethoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-4-12-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXODRCAZTVEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066168
Record name Silane, ethoxydimethyl(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17151-27-8
Record name [(Ethoxydimethylsilyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17151-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethylethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017151278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(ethoxydimethylsilyl)methyl]-
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Record name Silane, ethoxydimethyl(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylethoxydimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.449
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Record name BENZYLDIMETHYLETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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